molecular formula C13H10N2O3S B1617867 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one CAS No. 175137-44-7

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one

Cat. No. B1617867
CAS RN: 175137-44-7
M. Wt: 274.3 g/mol
InChI Key: FCOYEURPIOTRFX-UHFFFAOYSA-N
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Description

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one, also known as NPY, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme aldose reductase, which plays a role in the development of complications associated with diabetes. NPY has been studied extensively for its potential therapeutic applications in the treatment of diabetic complications and other diseases.

Mechanism of Action

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one inhibits aldose reductase by binding to the active site of the enzyme, preventing it from converting glucose to sorbitol. This reduces the accumulation of sorbitol in tissues, which is believed to contribute to the development of diabetic complications. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has also been shown to reduce the production of inflammatory cytokines and protect against oxidative stress.
Biochemical and Physiological Effects:
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been shown to have a variety of biochemical and physiological effects. It reduces the accumulation of sorbitol in tissues, which is believed to contribute to the development of diabetic complications. It also reduces the production of inflammatory cytokines and protects against oxidative stress. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been shown to improve wound healing and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one in lab experiments include its potent inhibitory activity against aldose reductase, its availability, and its well-established synthesis method. However, limitations include its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one. One area of interest is its potential to treat other diseases, such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective inhibitors of aldose reductase. Additionally, further studies are needed to determine the safety and efficacy of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one in humans and to optimize its dosing and administration.

Scientific Research Applications

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit aldose reductase, an enzyme that plays a role in the development of diabetic retinopathy, neuropathy, and nephropathy. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has also been studied for its potential to improve wound healing, reduce inflammation, and protect against oxidative stress.

properties

IUPAC Name

1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-9(16)10-5-6-12(11(8-10)15(17)18)19-13-4-2-3-7-14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOYEURPIOTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346791
Record name 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one

CAS RN

175137-44-7
Record name 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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